molecular formula C12H13NO4 B8292323 Benzyl 4-oxotetrahydrofuran-3-ylcarbamate

Benzyl 4-oxotetrahydrofuran-3-ylcarbamate

Cat. No. B8292323
M. Wt: 235.24 g/mol
InChI Key: AWXKVKOGYYLMEL-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

Dimethyl sulfoxide (3.54 mL, 49.8 mmol) was added dropwise over 10 min to a vigorously stirred mixture of a 2 M dichloromethane solution of oxalyl chloride (12.46 mL, 24.91 mmol) and dichloromethane (40 mL) at −78° C. After another 15 min at −78° C., a solution of benzyl trans-4-hydroxytetrahydrofuran-3-ylcarbamate (3.94 g, 16.61 mmol, from Step 2) in dichloromethane (20 mL) was added dropwise over 15 min. After 30 min at −78° C., the mixture was diluted with dichloromethane (20 mL). Triethylamine (9.26 mL, 66.4 mmol) was added. The mixture became a thick slurry (a large stir bar was necessary for efficient stirring). The mixture was stirred at −78° C. for 30 min, at ambient temperature for 40 min, quenched with water (150 mL) and extracted with dichloromethane (3×100 mL). The combined extracts were dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 20-50% ethyl acetate in hexanes, gave benzyl 4-oxotetrahydrofuran-3-ylcarbamate as tan solid (3.579 g, 92% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 7.28-7.47 (5 H, m), 5.21 (1H, br. s.), 5.01-5.16 (2 H, m), 4.69 (1 H, t, J=8.58 Hz), 4.15-4.31 (2 H, m), 3.92 (1 H, d, J=17.61 Hz), 3.79 (1 H, t, J=9.57 Hz).
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
12.46 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.26 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][C@@H:12]1[CH2:16][O:15][CH2:14][C@H:13]1[NH:17][C:18](=[O:27])[O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(N(CC)CC)C>ClCCl>[O:11]=[C:12]1[CH2:16][O:15][CH2:14][CH:13]1[NH:17][C:18](=[O:27])[O:19][CH2:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
3.54 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
12.46 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
O[C@H]1[C@@H](COC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
9.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
a thick slurry (a large stir bar was necessary for efficient stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min, at ambient temperature for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
quenched with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 20-50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1C(COC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.579 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.